

Spectroscopic comparison of 3-Phenyl-1,4-dithian-2-one with its analogs

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Compound of Interest

Compound Name: 3-Phenyl-1,4-dithian-2-one

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Spectroscopic Comparison: 3-Phenyl-1,4-dithian-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Phenyl-1,4-dithian-2-one** with its structural analogs. Due to the limited availability of a complete experimental dataset for **3-Phenyl-1,4-dithian-2-one** in publicly accessible literature, this comparison leverages data from closely related analogs and the characteristic spectroscopic features of its constituent functional groups. The primary analog used for nuclear magnetic resonance (NMR) comparison is 2-Phenyl-1,3-dithiane, which shares key structural similarities. Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data are compared against known values for similar chemical motifs.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **3-Phenyl-1,4-dithian-2-one** and its analogs.

Table 1: 1H NMR Chemical Shift Comparison



Compound	Proton	Expected Chemical Shift (ppm)	Analog: 2-Phenyl- 1,3-dithiane (ppm) [1]
3-Phenyl-1,4-dithian- 2-one	Phenyl-H (ortho, meta, para)	7.2 - 7.6	7.155 (para), ortho and meta protons are also in this region
CH (benzylic)	~ 4.0 - 5.0	5.15 (H-2)	
CH2-S (adjacent to C=O)	~ 3.0 - 3.5	-	
CH2-S (adjacent to CH-Ph)	~ 2.8 - 3.2	2.9 (axial H-4,6), 2.1 (equatorial H-4,6)	
Analog: 2-Phenyl-1,3- dithiane	Phenyl-H	7.155 - 7.5	7.155 (para)
CH (benzylic)	5.15	5.15	
CH2-S	2.1 - 2.9	2.9 (axial H-4,6), 2.1 (equatorial H-4,6)	
CH2 (at C5)	~1.9	1.9 (axial and equatorial H-5)	_

Table 2: 13C NMR Chemical Shift Comparison



Compound	Carbon	Expected Chemical Shift (ppm)	Analog: 2-Phenyl- 1,3-dithiane (ppm)
3-Phenyl-1,4-dithian- 2-one	C=O (carbonyl)	190 - 210	-
Phenyl-C (ipso)	135 - 145	140.9	
Phenyl-C (ortho, meta, para)	125 - 130	128.6 (ortho), 128.3 (meta), 125.8 (para)	
CH (benzylic)	50 - 60	52.1 (C-2)	
CH2-S	30 - 40	32.2 (C-4,6)	-
CH2	-	25.3 (C-5)	-
Analog: 2-Phenyl-1,3- dithiane	Phenyl-C (ipso)	140.9	140.9
Phenyl-C (ortho, meta, para)	125.8 - 128.6	128.6 (ortho), 128.3 (meta), 125.8 (para)	
CH (benzylic)	52.1	52.1	-
CH2-S	32.2	32.2	-
CH2	25.3	25.3	-

Table 3: Key IR Absorption Frequencies



Functional Group	Expected Wavenumber (cm-1)	Notes
C=O (ketone)	1700 - 1725	Strong absorption, characteristic of the carbonyl group in the dithianone ring.
C-S (thioether)	600 - 800	Generally weak to medium intensity.
Aromatic C-H stretch	3000 - 3100	Weak to medium intensity.
Aromatic C=C stretch	1450 - 1600	Multiple bands of variable intensity.
C-H (aliphatic)	2850 - 3000	Medium to strong intensity.

Table 4: Mass Spectrometry Fragmentation

Compound	Expected Molecular Ion (m/z)	Key Fragmentation Pathways
3-Phenyl-1,4-dithian-2-one	210	- Loss of CO (m/z 182) - Cleavage of the dithiane ring - Fragmentation of the phenyl group
Analog: 2-Phenyl-1,3-dithiane	196	- Dominant peak at m/z 122 (loss of C3H6S)[2] - Molecular ion peak at m/z 196[2]

Table 5: UV-Visible Absorption



Chromophore	Expected λmax (nm)	Notes
Phenyl group	~250 - 280	$\pi \to \pi^*$ transitions. The presence of sulfur atoms and the carbonyl group may cause a slight bathochromic (red) shift.
Carbonyl group	~280 - 300	$n \to \pi^*$ transition, typically weak.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.[3] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[3]

Infrared (IR) Spectroscopy: IR spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

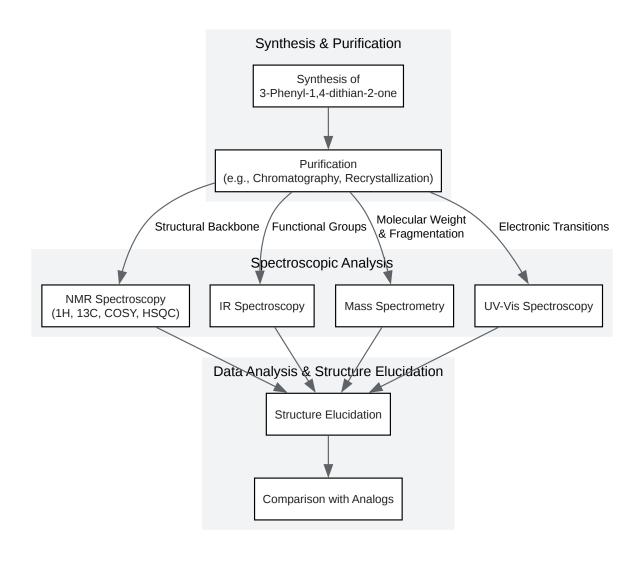
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI). For EI, a standard ionization energy of 70 eV is common. The sample is introduced directly or via a gas chromatograph (GC).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as ethanol, methanol, or cyclohexane, and placed in a quartz cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Logical Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like **3-Phenyl-1,4-dithian-2-one**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

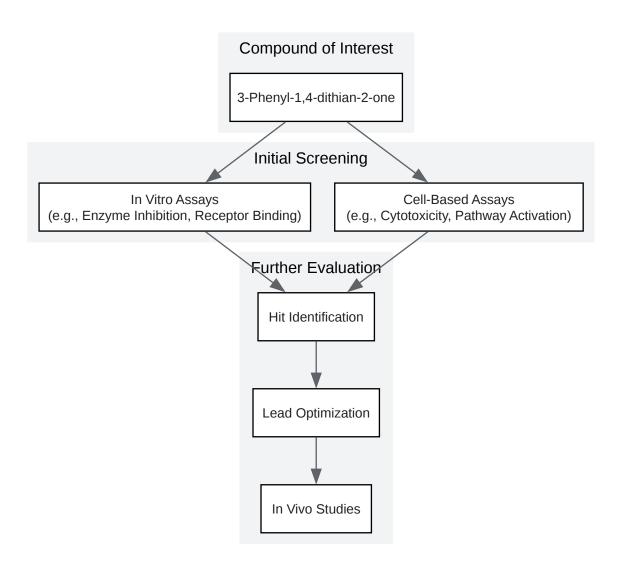
Signaling Pathway and Biological Relevance

While specific signaling pathways involving **3-Phenyl-1,4-dithian-2-one** are not extensively documented, related sulfur-containing heterocyclic compounds have shown a range of



biological activities. For instance, various dithiane derivatives are being explored for their potential as enzyme inhibitors or as scaffolds in medicinal chemistry. The phenyl and dithianone moieties suggest potential interactions with biological targets through hydrophobic and hydrogen bonding interactions. Further research is required to elucidate any specific signaling pathways.

The diagram below illustrates a generalized logical relationship for screening a novel compound for potential biological activity.



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Caption: General Workflow for Biological Activity Screening.



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